molecular formula C10H16N2 B1364141 N-(2-(Pyridin-2-yl)ethyl)propan-1-amine CAS No. 55496-57-6

N-(2-(Pyridin-2-yl)ethyl)propan-1-amine

Cat. No. B1364141
CAS RN: 55496-57-6
M. Wt: 164.25 g/mol
InChI Key: XPVKRNJOBDEBIH-UHFFFAOYSA-N
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Description

N-(2-(Pyridin-2-yl)ethyl)propan-1-amine, also known as NEPEA, is an amine compound that has a variety of uses in scientific research. It is a versatile compound that has been used in a wide range of laboratory experiments, from synthesis to biochemical and physiological studies. NEPEA has a wide range of applications, from drug development to biochemistry and pharmacology.

Scientific Research Applications

Catalytic Activities

  • Catalyst for Ethylene Dimerization : N-(2-(Pyridin-2-yl)ethyl)propan-1-amine derivatives show promising applications as catalysts in ethylene dimerization. For instance, derivatives like 2-methoxy-N-((pyridin-2-yl)methylene)ethanamine and 3-methoxy-N-((pyridin-2-yl)methylene)propan-1-amine have been synthesized and used in palladium complexes, which exhibited high catalytic activities in ethylene dimerization processes (Nyamato, Ojwach, & Akerman, 2015).

  • Methoxycarbonylation of Olefins : Similar compounds have been used to form palladium(II) complexes that act as catalysts for the methoxycarbonylation of olefins, showing the versatility of these derivatives in different chemical reactions (Zulu, Nyamato, Tshabalala, & Ojwach, 2020).

Coordination Chemistry

  • Complexation with Metal Ions : The compound and its derivatives show a propensity for forming complexes with various metal ions. For example, it has been used in the synthesis of cadmium iodide complexes (Hakimi, Mardani, Moeini, Schuh, & Mohr, 2013).

  • Zinc(II) Complexes for Hydrolysis Reactions : Zinc(II) complexes of this compound have been synthesized and found to be highly active in catalyzing the hydrolysis of certain phosphate diesters (Zhang & Liang, 2006).

Molecular Structure and Conformation

  • Conformational Studies : this compound derivatives have been studied for their conformational properties. For instance, derivatives have been characterized by X-ray crystallography, revealing insights into their molecular structures and potential dynamic processes (Korošec, Grdadolnik, Urleb, Kocjan, & Grdadolnik, 2006).

  • Crystal Structure Analysis : The compound's ability to form crystalline structures, such as in the case of 3-Chloropyridin-2-amine, has been explored to understand intermolecular interactions and hydrogen bonding associations (Hu, Yang, Luo, & Li, 2011).

properties

IUPAC Name

N-(2-pyridin-2-ylethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-2-7-11-9-6-10-5-3-4-8-12-10/h3-5,8,11H,2,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVKRNJOBDEBIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80388494
Record name N-[2-(Pyridin-2-yl)ethyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55496-57-6
Record name N-[2-(Pyridin-2-yl)ethyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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